Cas no 1340581-86-3 (2-(azetidin-3-yloxy)pyrimidine)
2-(azetidin-3-yloxy)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-(azetidin-3-yloxy)pyrimidine
- AKOS012405690
- EN300-1254483
- 1340581-86-3
- CS-0444704
- SCHEMBL2264567
-
- Inchi: 1S/C7H9N3O/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2
- InChI Key: IXCZTSDQYYVRGN-UHFFFAOYSA-N
- SMILES: O(C1N=CC=CN=1)C1CNC1
Computed Properties
- Exact Mass: 151.074561919g/mol
- Monoisotopic Mass: 151.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 47Ų
2-(azetidin-3-yloxy)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1254483-0.05g |
2-(azetidin-3-yloxy)pyrimidine |
1340581-86-3 | 0.05g |
$587.0 | 2023-06-08 | ||
| Enamine | EN300-1254483-0.1g |
2-(azetidin-3-yloxy)pyrimidine |
1340581-86-3 | 0.1g |
$615.0 | 2023-06-08 | ||
| Enamine | EN300-1254483-0.25g |
2-(azetidin-3-yloxy)pyrimidine |
1340581-86-3 | 0.25g |
$642.0 | 2023-06-08 | ||
| Enamine | EN300-1254483-0.5g |
2-(azetidin-3-yloxy)pyrimidine |
1340581-86-3 | 0.5g |
$671.0 | 2023-06-08 | ||
| Enamine | EN300-1254483-1.0g |
2-(azetidin-3-yloxy)pyrimidine |
1340581-86-3 | 1g |
$699.0 | 2023-06-08 | ||
| Enamine | EN300-1254483-2.5g |
2-(azetidin-3-yloxy)pyrimidine |
1340581-86-3 | 2.5g |
$1370.0 | 2023-06-08 | ||
| Enamine | EN300-1254483-5.0g |
2-(azetidin-3-yloxy)pyrimidine |
1340581-86-3 | 5g |
$2028.0 | 2023-06-08 | ||
| Enamine | EN300-1254483-10.0g |
2-(azetidin-3-yloxy)pyrimidine |
1340581-86-3 | 10g |
$3007.0 | 2023-06-08 | ||
| Enamine | EN300-1254483-50mg |
2-(azetidin-3-yloxy)pyrimidine |
1340581-86-3 | 50mg |
$587.0 | 2023-10-02 | ||
| Enamine | EN300-1254483-100mg |
2-(azetidin-3-yloxy)pyrimidine |
1340581-86-3 | 100mg |
$615.0 | 2023-10-02 |
2-(azetidin-3-yloxy)pyrimidine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-(azetidin-3-yloxy)pyrimidine
Introduction to 2-(azetidin-3-yloxy)pyrimidine (CAS No. 1340581-86-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-(azetidin-3-yloxy)pyrimidine, identified by the chemical registration number CAS No. 1340581-86-3, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrimidine class, which is well-documented for its role in various pharmacological applications, including antiviral, anticancer, and antimicrobial therapies. The presence of an azetidine moiety in its structure introduces unique reactivity and binding properties, making it a valuable scaffold for drug discovery and molecular research.
The structure of 2-(azetidin-3-yloxy)pyrimidine features a pyrimidine ring linked to an azetidine oxygenated group. This configuration allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. The pyrimidine core is a key pharmacophore in many bioactive molecules, while the azetidine ring contributes to steric and electronic characteristics that can influence binding affinity and selectivity. Such structural features make this compound an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. 2-(azetidin-3-yloxy)pyrimidine has been studied as a precursor or intermediate in the synthesis of more complex molecules designed to interact with biological targets. Its unique structural motif has been explored in the context of inhibiting enzymes and receptors involved in diseases such as cancer and inflammation. Preliminary studies suggest that derivatives of this compound may exhibit promising pharmacological effects, although further investigation is necessary to fully elucidate their mechanisms of action.
One of the most compelling aspects of 2-(azetidin-3-yloxy)pyrimidine is its potential as a building block for drug design. The combination of the pyrimidine and azetidine rings provides a scaffold that can be modified to enhance bioavailability, reduce toxicity, and improve target specificity. Researchers have utilized computational methods to predict how different substituents might affect the compound's interactions with biological systems. These studies have highlighted the compound's potential as a lead candidate for further development into novel therapeutic agents.
The synthesis of 2-(azetidin-3-yloxy)pyrimidine has been optimized by several research groups to ensure high yield and purity. Common synthetic routes involve nucleophilic substitution reactions or condensation reactions between appropriate precursors. Advances in synthetic methodologies have enabled the production of this compound on scales suitable for both laboratory research and potential industrial applications. The efficiency of these synthetic pathways is crucial for facilitating further exploration of its biological properties.
Recent advancements in chemical biology have emphasized the importance of understanding how small molecules interact with biological targets at the molecular level. 2-(azetidin-3-yloxy)pyrimidine has been employed in high-throughput screening assays to identify compounds that modulate specific biological pathways. Its structural features make it a suitable candidate for binding to proteins and nucleic acids, potentially leading to discoveries that could revolutionize treatment strategies for various diseases. The integration of experimental data with computational modeling has provided deeper insights into its mechanism of action.
The pharmacological profile of 2-(azetidin-3-yloxy)pyrimidine is still under active investigation, but early studies suggest that it may possess anti-inflammatory, antiviral, or anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting kinases that are overactive in certain types of cancer. Additionally, its ability to cross cell membranes makes it a candidate for developing drugs that require intracellular activity. These findings underscore the importance of continued research into this compound's therapeutic potential.
Another area where 2-(azetidin-3-yloxy)pyrimidine shows promise is in the development of probes for biochemical studies. Its unique structure allows researchers to tag it with fluorophores or other markers, enabling visualization of its interactions within cellular environments. Such probes can provide critical information about molecular dynamics and signaling pathways, contributing to our understanding of disease mechanisms at a fundamental level.
The future directions for research on 2-(azetidin-3-yloxy)pyrimidine are diverse and exciting. Further exploration into its derivatives could uncover novel therapeutic agents with improved efficacy and reduced side effects. Additionally, combining this compound with other scaffolds or functional groups may lead to innovative drug candidates targeting previously untapped biological pathways. As our understanding of molecular interactions grows, so too will the applications of this versatile heterocyclic compound.
In conclusion, 2-(azetidin-3-yloxy)pyrimidine (CAS No. 1340581-86-3) represents a significant advancement in medicinal chemistry and chemical biology due to its unique structural features and potential biological activities. Its role as a scaffold for drug design, coupled with its utility as a biochemical probe, positions it as a valuable asset in ongoing research efforts aimed at developing new treatments for various diseases. As scientific methodologies continue to evolve, the full potential of this compound is expected to be realized through interdisciplinary collaborations between chemists, biologists, and clinicians.
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